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molecular formula C13H6Cl4O B1302295 Bis(3,4-dichlorophenyl)methanone CAS No. 75795-07-2

Bis(3,4-dichlorophenyl)methanone

Cat. No. B1302295
M. Wt: 320 g/mol
InChI Key: NFBPWLOFHJEKOC-UHFFFAOYSA-N
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Patent
US04978798

Procedure details

reacting said bis(3,4-dichlorophenyl) dichloromethane with water to form 3,3',4,4'-tetrachlorobenzophenone;
Name
bis(3,4-dichlorophenyl) dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=2)(Cl)Cl)[CH:5]=[CH:6][C:7]=1[Cl:8].[OH2:20]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[Cl:8])[C:9]([C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=1)=[O:20]

Inputs

Step One
Name
bis(3,4-dichlorophenyl) dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(Cl)(Cl)C1=CC(=C(C=C1)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)C2=CC(=C(C=C2)Cl)Cl)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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